![molecular formula C7H10BrNO2 B12864915 4-Bromo-5-ethoxy-2-ethyloxazole](/img/structure/B12864915.png)
4-Bromo-5-ethoxy-2-ethyloxazole
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Overview
Description
4-Bromo-5-ethoxy-2-ethyloxazole is an organic compound with the molecular formula C7H10BrNO2 It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-ethoxy-2-ethyloxazole typically involves the bromination of 5-ethoxy-2-ethyloxazole. One common method includes the following steps:
Starting Material: 5-ethoxy-2-ethyloxazole.
Bromination: The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the bromination is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-ethoxy-2-ethyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The oxazole ring can be reduced to form dihydrooxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 4-azido-5-ethoxy-2-ethyloxazole or 4-thiocyanato-5-ethoxy-2-ethyloxazole.
Oxidation: Formation of 5-ethoxy-2-ethyloxazole-4-carboxylic acid.
Reduction: Formation of 4-bromo-5-ethoxy-2-ethyldihydrooxazole.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of oxazole derivatives, including 4-Bromo-5-ethoxy-2-ethyloxazole. Research indicates that compounds with oxazole scaffolds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that oxazole derivatives could induce apoptosis in cancer cells by modulating key signaling pathways, such as the p53 pathway and tubulin inhibition .
Table 1: Summary of Anticancer Activity of Oxazole Derivatives
Compound Name | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
This compound | Multiple Cell Lines | Apoptosis induction, tubulin inhibition | |
Other Oxazole Derivatives | Various | Inhibition of protein kinases |
STING Agonist Development
This compound has been investigated as part of a platform for STING (Stimulator of Interferon Genes) agonists, which are being developed for their potential in cancer immunotherapy. The compound's structural features allow it to engage with STING, leading to enhanced immune responses against tumors .
Case Study: STING Agonist Optimization
In a recent optimization study, analogs of this compound were synthesized and evaluated for their ability to activate STING in cellular assays. The results indicated that modifications to the oxazole ring could significantly enhance agonist activity, demonstrating the compound's versatility as a lead structure for developing novel immunotherapeutics .
Synthesis of Novel Compounds
The synthetic versatility of this compound has led to its use as a building block in the creation of more complex molecules. Researchers have reported efficient methods for synthesizing sp³-enriched oxazoles, which can serve as precursors for biologically active compounds .
Table 2: Synthetic Applications of this compound
Mechanism of Action
The mechanism by which 4-Bromo-5-ethoxy-2-ethyloxazole exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-methoxy-2-ethyloxazole: Similar structure but with a methoxy group instead of an ethoxy group.
4-Bromo-5-ethoxy-2-methyloxazole: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-5-ethoxy-2-ethyloxazole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-5-ethoxy-2-ethyloxazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and ethoxy groups provides distinct chemical properties that can be leveraged in various synthetic and research applications.
Biological Activity
4-Bromo-5-ethoxy-2-ethyloxazole (CAS Number: 284040-96-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of bromine and ethoxy groups significantly influences its reactivity and biological interactions.
Antitumor Activity
Recent studies indicate that compounds with oxazole structures, including this compound, may act as agonists for the STING (Stimulator of Interferon Genes) pathway, which is crucial for immune response modulation against tumors.
- Mechanism of Action : The activation of STING leads to the production of type I interferons and other cytokines, promoting antitumor immunity.
- Research Findings : In a comparative study, oxazole analogs exhibited varying degrees of STING activation, with this compound showing promising activity compared to other structural analogs .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. Oxazoles are known to exhibit significant free radical scavenging activities.
- Case Study : A study investigated various oxazole derivatives, including this compound, using in vitro assays on human fibroblasts and nematodes (C. elegans). Results indicated that certain derivatives displayed superior antioxidant properties compared to traditional antioxidants like quercetin .
Table 1: Biological Activity Summary of this compound
Biological Activity | Mechanism | Reference |
---|---|---|
STING Agonist | Immune modulation leading to antitumor effects | |
Antioxidant | Free radical scavenging |
Study on Antitumor Activity
A recent publication explored the structure–activity relationship (SAR) of oxazole derivatives in relation to their STING agonist activity. The study found that substituents on the oxazole ring significantly affected their potency. For instance, 4-Bromo-5-ethoxy substitution improved hydrophilicity and cellular uptake, enhancing its antitumor potential .
Antioxidant Evaluation
In assessing the antioxidant capacity of this compound, researchers utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The compound demonstrated an IC50 value indicating effective radical scavenging ability, supporting its potential use in therapeutic applications aimed at oxidative stress-related disorders .
Properties
Molecular Formula |
C7H10BrNO2 |
---|---|
Molecular Weight |
220.06 g/mol |
IUPAC Name |
4-bromo-5-ethoxy-2-ethyl-1,3-oxazole |
InChI |
InChI=1S/C7H10BrNO2/c1-3-5-9-6(8)7(11-5)10-4-2/h3-4H2,1-2H3 |
InChI Key |
STRXMTFMMPWPTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(O1)OCC)Br |
Origin of Product |
United States |
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